6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-2-carboxamide
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Overview
Description
6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-2-carboxamide is an organic compound that features a boronic ester group and a pyridine moiety
Preparation Methods
The synthesis of 6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-2-carboxamide typically involves nucleophilic and amidation reactions. The preparation can be carried out under controlled laboratory conditions, ensuring the purity and yield of the final product . Industrial production methods may involve scaling up these reactions while maintaining stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The pyridine moiety can undergo oxidation and reduction reactions under specific conditions, altering the electronic properties of the compound.
Nucleophilic Reactions: The presence of the boronic ester group makes the compound susceptible to nucleophilic attack, leading to the formation of various derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug delivery systems . The pyridine moiety can interact with various biological receptors, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar compounds include:
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound also features a boronic ester group and is used in similar coupling reactions.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Another boronic ester compound used in organic synthesis.
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound shares the pyridine moiety and is used in similar applications.
The uniqueness of 6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-2-carboxamide lies in its specific combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns.
Properties
Molecular Formula |
C18H22BN3O3 |
---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H22BN3O3/c1-12-7-6-8-14(21-12)16(23)22-13-9-10-20-15(11-13)19-24-17(2,3)18(4,5)25-19/h6-11H,1-5H3,(H,20,22,23) |
InChI Key |
YZHJOONBUSOQNS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)C3=CC=CC(=N3)C |
Origin of Product |
United States |
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